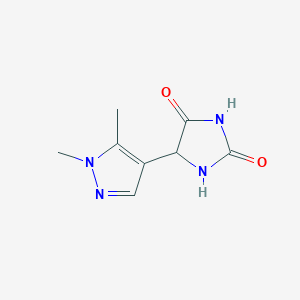

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Übersicht

Beschreibung

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a pyrazole ring and an imidazolidine-2,4-dione moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

DMDI's structural similarity to other bioactive molecules suggests potential antifungal properties. The imidazolidine-2,4-dione ring system is present in several known antifungal agents, which positions DMDI as a promising candidate for further investigation in antifungal drug development.

Bitter Taste Modifiers

DMDI has been identified as an effective bitter taste modifier in food products. Its ability to modify taste profiles makes it valuable in the food industry, particularly for enhancing palatability in formulations that might otherwise be undesirable due to bitterness .

Therapeutic Scaffold

The compound's unique structure allows it to serve as a scaffold for synthesizing more complex molecules with potential therapeutic activities. Researchers are exploring its use in designing new drugs targeting various biological pathways.

Flavor Enhancers

DMDI is recognized for its role as a flavor enhancer and bitter taste blocker. It has been classified under substances that can improve flavor profiles in food products, making it a significant additive in the food industry .

Regulatory Status

The compound has been evaluated by various regulatory bodies such as the FDA and FEMA, which have recognized its safety and efficacy as a flavoring agent. Its GRAS (Generally Recognized As Safe) status allows for its use in food applications without extensive pre-market approval .

Flame Retardancy

Research indicates that imidazolidine-2,4-diones exhibit thermal stability and flame retardancy properties. DMDI may be explored for developing new flame-retardant materials due to these characteristics, which are crucial in safety applications across industries.

Synthesis and Structural Comparisons

DMDI can be synthesized through various methods that highlight its chemical versatility. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1H-pyrazol-4-yl)imidazolidine-2,4-dione | Structure | Lacks methyl substitution; different biological activity profile. |

| 3-(3-hydroxybenzyl)-imidazolidine | Structure | Exhibits distinct flavor-modifying properties; used as a flavor enhancer. |

| 5-methylthiazolidine | Structure | Known for hypoglycemic effects; structurally related but functionally different. |

The unique combination of DMDI's structural features allows it to confer both taste-modifying abilities and potential therapeutic benefits that are not present in other similar compounds. This dual functionality positions it as a valuable candidate for further research and application development in both food science and pharmacology.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate DMDI's interactions with various biological receptors and its effectiveness as a bitter taste modifier:

- Study on Antifungal Activity : A study demonstrated the antifungal potential of DMDI when tested against common fungal strains, showing promising results that warrant further exploration.

- Taste Modification Research : Research highlighted DMDI's effectiveness in masking bitterness in certain food formulations, leading to improved consumer acceptance.

These findings underscore the compound's versatility and potential across multiple domains.

Wirkmechanismus

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole moiety and exhibit similar chemical properties.

Triazole derivatives: These compounds have a similar ring structure and are used in various chemical and biological applications

Uniqueness

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of the pyrazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biologische Aktivität

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 194.19 g/mol

- CAS Number : 1517549-87-9

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that imidazolidine derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : Research has suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. IC values ranged from 10 to 20 µM, indicating potent activity compared to control agents.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

- Cell Culture Studies : In neuronal cell cultures subjected to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties; found significant reduction in reactive oxygen species (ROS) levels in treated cells. |

| Study 2 | Examined anti-inflammatory effects; showed decreased levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |

| Study 3 | Evaluated anticancer activity; reported inhibition of cell proliferation in breast cancer cell lines with an IC of 15 µM. |

| Study 4 | Assessed neuroprotective effects; demonstrated that pre-treatment with the compound improved survival rates in neurons exposed to neurotoxic agents. |

Eigenschaften

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-4-5(3-9-12(4)2)6-7(13)11-8(14)10-6/h3,6H,1-2H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKDDJKXZRTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.